molecular formula C24H20N4O8 B011625 10'-O-Demethylstreptonigrin CAS No. 105933-56-0

10'-O-Demethylstreptonigrin

Cat. No.: B011625
CAS No.: 105933-56-0
M. Wt: 492.4 g/mol
InChI Key: HXXIUDYBAVHRJV-UKTHLTGXSA-N
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Description

10'-O-Demethylstreptonigrin (CAS 136803-89-9), also referred to as 10'-Desmethoxystreptonigrin, is a microbial secondary metabolite derived from Streptomyces species. Structurally, it is a demethylated analogue of the naturally occurring antitumor antibiotic streptonigrin. The compound features a molecular formula of C₂₄H₂₀N₄O₇ and a molecular weight of 476.4 g/mol (476.10 g/mol in some sources, likely due to rounding differences) . Its primary mechanism of action involves the inhibition of RAS P21 protein farnesylation, a critical post-translational modification required for oncogenic signaling. Notably, this compound exhibits 3-fold greater inhibitory potency against this target compared to its parent compound, streptonigrin . Additionally, it demonstrates broad-spectrum antibacterial and antitumor activities, making it a molecule of interest in oncology and infectious disease research.

Properties

CAS No.

105933-56-0

Molecular Formula

C24H20N4O8

Molecular Weight

492.4 g/mol

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2,4-dihydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C24H20N4O8/c1-8-13(9-5-7-12(29)22(35-2)19(9)30)14(25)18(28-16(8)24(33)34)11-6-4-10-17(27-11)21(32)15(26)23(36-3)20(10)31/h4-7,29-30H,25-26H2,1-3H3,(H,33,34)

InChI Key

HXXIUDYBAVHRJV-UKTHLTGXSA-N

SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O

Isomeric SMILES

CC\1=C(NC(=C(/C1=C/2\C=CC(=O)C(=C2O)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)C(=O)O

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O

Synonyms

10'-O-demethylstreptonigrin
10'-O-desmethylstreptonigrin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Streptonigrin and Its Analogues

Compound Molecular Formula Molecular Weight CAS Number Key Modifications Biological Activity Potency (vs. Streptonigrin)
Streptonigrin C₂₅H₂₂N₄O₇ 506.47 3930-19-6 Parent compound Antitumor, antibiotic, DNA intercalation Baseline (1x)
This compound C₂₄H₂₀N₄O₇ 476.4 136803-89-9 Demethylation at 10' position RAS P21 inhibition, antibacterial, antitumor 3x more active
Methyl streptonigrin C₂₆H₂₄N₄O₈ 520.499 3398-48-9 Methylation at unspecified site Presumed antitumor activity (data limited) Not reported

Key Findings:

Methyl streptonigrin, in contrast, features an additional methyl group and oxygen atom, increasing its molecular weight to 520.499 g/mol. This modification may alter solubility and target binding .

Biological Activity: RAS P21 Inhibition: this compound’s enhanced potency suggests that demethylation improves interaction with the farnesyltransferase enzyme, a key target in Ras-driven cancers . Antibacterial Spectrum: Unlike streptonigrin, which primarily targets Gram-positive bacteria, this compound shows activity against both Gram-positive and Gram-negative strains, though specific MIC values require further elucidation . Methyl Streptonigrin: Limited data exist, but structural similarities to streptonigrin imply retained DNA-damaging effects, albeit with unquantified efficacy .

Pharmacokinetic Considerations: No direct pharmacokinetic data are available for this compound. However, its lower molecular weight compared to streptonigrin may favor improved tissue penetration. Methyl streptonigrin’s higher molecular weight could delay renal excretion, though this remains speculative .

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